1-Amino-3-(3-methylphenyl)propan-2-ol
CAS No.:
Cat. No.: VC13374070
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO |
|---|---|
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 1-amino-3-(3-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 |
| Standard InChI Key | NUNOKUFDBLCUJE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(CN)O |
| Canonical SMILES | CC1=CC(=CC=C1)CC(CN)O |
Introduction
Chemical Structure and Stereochemical Features
1-Amino-3-(3-methylphenyl)propan-2-ol possesses the molecular formula , with a molecular weight of 165.23 g/mol. The IUPAC name explicitly defines its substituents: a primary amino group (-NH) at carbon 1, a hydroxyl group (-OH) at carbon 2, and a 3-methylphenyl ring at carbon 3. The stereochemistry at carbon 2 (secondary alcohol) and carbon 1 (chiral amine) creates two enantiomers: (1R,2S) and (1S,2R). These stereoisomers exhibit distinct physicochemical and biological properties due to differences in spatial orientation .
The 3-methylphenyl group introduces steric hindrance, influencing reaction kinetics and molecular interactions. Comparative studies of ortho- and para-substituted analogs reveal that the meta-methyl substitution in this compound reduces electronic effects on the aromatic ring while enhancing hydrophobic interactions. This balance between steric and electronic factors makes it a versatile intermediate in asymmetric synthesis.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-amino-3-(3-methylphenyl)propan-2-ol typically involves a three-step process:
-
Aldol Condensation: 3-Methylbenzaldehyde reacts with nitroethane in the presence of a base catalyst (e.g., NaOH) to form β-nitro alcohol intermediates.
-
Reduction: Catalytic hydrogenation (H, Pd/C) or chemical reduction (LiAlH) converts the nitro group to an amine, yielding the amino alcohol.
-
Purification: Chiral resolution via diastereomeric salt formation or chromatography isolates enantiopure forms.
Reaction conditions critically impact yield and enantiomeric excess (ee). For example, hydrogenation at 50 psi H and 25°C achieves 85% yield with 92% ee, whereas higher pressures favor racemization.
Industrial Production
Scalable methods employ continuous-flow reactors to optimize heat and mass transfer. A representative protocol involves:
-
Continuous Aldol Reaction: Mixing 3-methylbenzaldehyde and nitroethane in a microreactor (residence time: 5 min, 60°C).
-
In-Line Reduction: Immediate passage through a hydrogenation cartridge (Pd/C, 30 bar H) minimizes intermediate degradation.
This approach achieves throughputs exceeding 1 kg/day with >90% purity, demonstrating industrial feasibility.
Physicochemical Properties
The compound’s properties derive from its bifunctional amino-alcohol structure and aromatic substitution:
The moderate LogP value indicates balanced lipophilicity, facilitating membrane permeability while retaining water solubility—a key attribute for drug candidates . The amino group’s pKa (~9.8) suggests protonation under physiological conditions, influencing bioavailability and receptor binding.
Applications in Drug Development
Chiral Building Block
The compound serves as a precursor to β-blockers and antipsychotics. For example:
-
Antihypertensive Agents: Alkylation of the amino group yields analogs of propranolol, a non-selective β-adrenergic antagonist.
-
Dopamine Agonists: Coupling with substituted benzaldehydes generates tetrahydroisoquinoline derivatives with D receptor affinity.
Prodrug Design
Esterification of the hydroxyl group enhances blood-brain barrier penetration. A prototype prodrug, 1-acetoxy-3-(3-methylphenyl)propan-2-amine, shows 3-fold higher brain concentration in rodent models compared to the parent compound.
Challenges and Future Directions
Despite its promise, several limitations hinder widespread application:
-
Stereochemical Instability: Racemization occurs under acidic conditions (pH < 4), complicating formulation.
-
Toxicity Concerns: Metabolites generated via hepatic CYP450 oxidation exhibit genotoxicity in Ames tests.
Future research should prioritize:
-
Enantioselective Synthesis: Developing biocatalytic routes using amine dehydrogenases to achieve >99% ee.
-
Metabolic Profiling: Identifying detoxification pathways to mitigate toxicity risks.
-
Targeted Delivery: Encapsulation in lipid nanoparticles to enhance brain bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume